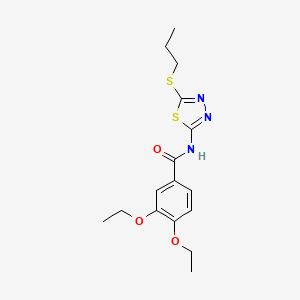

3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

説明

3,4-Diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide-thiadiazole hybrid compound characterized by a 3,4-diethoxy-substituted benzamide moiety and a 5-(propylthio)-substituted 1,3,4-thiadiazole ring. Thiadiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent variations on both the benzamide and thiadiazole rings . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on structural, physicochemical, spectral, and biological activity profiles.

特性

IUPAC Name |

3,4-diethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-4-9-23-16-19-18-15(24-16)17-14(20)11-7-8-12(21-5-2)13(10-11)22-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGZGSAGOZUSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which is then cyclized using hydrazine hydrate.

Attachment of the Propylthio Group: : The propylthio group is introduced through nucleophilic substitution, reacting a propylthiol with an appropriate halide precursor.

Coupling with Benzamide: : The final step involves coupling the thiadiazole derivative with a 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions, solvent choice, and purification steps is crucial. The use of continuous flow reactors and process intensification techniques can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:

Oxidation: : The thiadiazole ring can be oxidized under mild conditions using reagents like hydrogen peroxide or peracids.

Reduction: : The nitro groups in the benzamide portion can be selectively reduced to amines using reagents like palladium on carbon or sodium borohydride.

Substitution: : The propylthio group can be replaced with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, strong nucleophiles.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Aminobenzamides.

Substitution: Substituted thiadiazole derivatives.

科学的研究の応用

Chemistry

In chemistry, 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and binding mechanisms due to its thiadiazole and benzamide moieties. It’s also being explored as a potential bioactive molecule with antimicrobial and anticancer properties.

Medicine

Pharmaceutical research is investigating the potential therapeutic applications of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, offering avenues for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials with specific properties, such as conducting polymers or molecular sensors.

作用機序

The mechanism of action of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves interactions with biological targets at the molecular level. The benzamide group can form hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

類似化合物との比較

Table 1: Structural Comparison of Thiadiazole-Benzamide Derivatives

Key Observations :

- Benzamide Ring: The target’s 3,4-diethoxy groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F) in compounds. Methoxy (4g) and phenoxy () groups alter electronic properties and steric bulk differently compared to diethoxy .

- Thiadiazole Ring : The propylthio group introduces a sulfur atom and a longer alkyl chain, enhancing lipophilicity compared to pyridinyl (4b, 4g) or ethoxy () substituents .

Physicochemical Properties

Predicted and experimental physicochemical data are compared in Table 2.

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- The target’s higher molar mass (375.48 g/mol) compared to analogs (e.g., 291.37 g/mol for ) results from its diethoxy and propylthio groups.

- The predicted pKa (~8.1) aligns with ’s 7.93, suggesting similar protonation behavior influenced by the thiadiazole ring .

Spectral Characteristics

Spectral data from and provide insights into structural distinctions (Table 3).

Table 3: Comparative Spectral Data

Q & A

Q. Critical Factors :

- Solvent Choice : DMF or DCM improves solubility and reaction homogeneity .

- Catalysts : Triethylamine or pyridine as bases accelerates nucleophilic substitutions .

- Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC for real-time reaction tracking .

Which analytical techniques are recommended for characterizing the structural integrity and purity of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., diethoxy groups at 3,4-positions, propylthio linkage) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) and detects byproducts .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies (e.g., torsion angles between thiadiazole and benzamide moieties) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on the bioactivity of this compound?

Advanced

Methodology :

Substituent Variation :

- Replace diethoxy groups with methoxy, ethoxy, or halogens to assess electronic effects on enzyme binding .

- Modify the propylthio chain length (e.g., methylthio vs. butylthio) to study hydrophobic interactions .

Biological Assays :

- Test against kinase or protease targets using fluorescence-based inhibition assays .

- Compare IC₅₀ values across derivatives to identify potency trends .

Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase) .

Data Interpretation : Correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity changes .

What strategies are effective in resolving contradictory data regarding the biological activity of thiadiazole-based benzamide derivatives?

Q. Advanced

- Standardized Assay Conditions : Replicate experiments under identical pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

- Orthogonal Validation : Use complementary assays (e.g., SPR for binding kinetics and cell-based apoptosis assays) to confirm target engagement .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., ethoxy vs. methoxy analogs) to identify confounding variables (e.g., solubility differences) .

What are the primary biological targets and mechanisms of action proposed for this compound in preclinical studies?

Q. Basic

- Enzyme Inhibition : Thiadiazole derivatives inhibit kinases (e.g., BRAF) and proteases by binding to ATP pockets or catalytic sites via hydrogen bonding with the benzamide carbonyl group .

- Apoptosis Induction : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates Bcl-2 in cancer cell lines, as shown in flow cytometry assays .

- Antimicrobial Activity : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, validated by MIC assays .

How can computational chemistry tools be integrated into the study of this compound's binding modes and pharmacokinetic properties?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to assess binding stability over 100-ns trajectories .

- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

What are the critical factors influencing the solubility and stability of this compound under various experimental conditions?

Q. Basic

- Solvent Systems : Use DMF:DMSO (1:1) for in vitro assays to enhance solubility without precipitation .

- pH Sensitivity : Stability decreases in alkaline conditions (pH >8) due to thiadiazole ring hydrolysis; buffer solutions (pH 6–7) are optimal .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~220°C, guiding storage at 4°C .

What experimental approaches are employed to validate the thermal stability and decomposition pathways of this compound?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Quantifies mass loss during heating (10°C/min) to identify decomposition steps (e.g., propylthio group cleavage at 250°C) .

- FTIR Spectroscopy : Detects degradation products (e.g., SO₂ from sulfonyl groups) via characteristic absorbance shifts .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。